5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide
Description
The compound 5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene core substituted with a chlorine atom and a carboxamide group linked to a furan-methyl moiety bearing a 3,5-dimethyl-1,2-oxazole ring. Crystallographic analysis of such compounds often relies on software like SHELX, which has been instrumental in small-molecule refinement and structure determination since its inception .
Properties
IUPAC Name |
5-chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-8-14(9(2)21-18-8)11-4-3-10(20-11)7-17-15(19)12-5-6-13(16)22-12/h3-6H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLIGIDSWTYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 250.724 g/mol. Its structure features a thiophene ring, an oxazole moiety, and a furan ring, which are known to confer various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds containing oxazole and thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, derivatives with similar structures have been noted for their ability to inhibit tyrosinase, an enzyme linked to melanin production and potentially melanoma .
- Receptor Modulation : Some studies suggest that oxazole derivatives can interact with protein targets such as protein-tyrosine phosphatases and chemokine receptors, which are crucial in signaling pathways related to cancer and inflammation .
Biological Assays and Findings
A summary of key biological assays conducted on related compounds is presented below:
| Assay Type | Cell Line/Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 20 - 50 | Significant cytotoxic effects observed |
| Cytotoxicity | CaCo-2 (colon adenocarcinoma) | 30 - 60 | Selective activity against tumor cells |
| Enzyme Inhibition | Tyrosinase | 0.47 - 92.4 | Competitive inhibitor; structure-dependent |
| Receptor Agonism | PTP1B and CXCR4 | Varies | Potential therapeutic targets identified |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various human cancer cell lines. The results demonstrated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating their potential as anticancer agents .
- Inhibition of Tyrosinase Activity : Research on tyrosinase inhibitors showed that compounds with structural similarities to this compound significantly reduced melanin production in melanoma cells. This suggests potential applications in skin depigmentation therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene and oxazole have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that the incorporation of the oxazole ring enhances the compound's interaction with biological targets involved in cancer pathways, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives containing furan and thiophene rings exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Herbicide Development
The structural components of 5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide have been explored in the context of herbicide development. Compounds with similar oxazole and furan structures have been patented as pre-emergence herbicides due to their ability to inhibit specific biosynthetic pathways in plants . This suggests that the compound may serve as a lead structure for designing new herbicides with enhanced efficacy and selectivity.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of electron-rich furan and oxazole groups can enhance charge transport properties and stability under operational conditions .
Case Studies
- Anticancer Study : A recent investigation into the anticancer properties of thiophene derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines .
- Antimicrobial Efficacy : A series of tests conducted on furan-containing compounds showed significant inhibition zones against pathogens such as E. coli and S. aureus, indicating strong potential as new antimicrobial agents .
- Herbicide Development : Patent literature describes a novel herbicide formulation based on oxazole derivatives that demonstrated effective weed control in field trials, showcasing the potential agricultural applications of compounds derived from or related to this compound .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound combines a thiophene-carboxamide with a furan-oxazole system, distinguishing it from triazole-based agrochemicals (e.g., etaconazole) and thiazol-urea pharmaceuticals .
- Functional Groups : The carboxamide group in the target contrasts with the triazole ring in etaconazole (critical for antifungal activity) and the urea/carbamate moieties in pharmacopeial compounds (often linked to enzyme inhibition) .
Functional and Application-Based Comparisons
While direct functional data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Agrochemical Potential: Etaconazole and propiconazole () demonstrate that triazole rings paired with halogenated aryl groups are effective in fungicidal applications. The target’s oxazole-furan system may offer a novel mode of action but could face challenges in bioactivity without optimized substituents .
- Pharmaceutical Relevance: The pharmacopeial compounds () highlight the importance of urea/carbamate motifs in protease inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
